Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-
Brand Name: Vulcanchem
CAS No.: 920035-49-0
VCID: VC16923346
InChI: InChI=1S/C22H15ClN2O2S/c1-14-6-17(26-13-22-25-20-4-2-3-5-21(20)28-22)11-18(7-14)27-19-9-15(12-24)8-16(23)10-19/h2-11H,13H2,1H3
SMILES:
Molecular Formula: C22H15ClN2O2S
Molecular Weight: 406.9 g/mol

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro-

CAS No.: 920035-49-0

Cat. No.: VC16923346

Molecular Formula: C22H15ClN2O2S

Molecular Weight: 406.9 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chloro- - 920035-49-0

Specification

CAS No. 920035-49-0
Molecular Formula C22H15ClN2O2S
Molecular Weight 406.9 g/mol
IUPAC Name 3-[3-(1,3-benzothiazol-2-ylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile
Standard InChI InChI=1S/C22H15ClN2O2S/c1-14-6-17(26-13-22-25-20-4-2-3-5-21(20)28-22)11-18(7-14)27-19-9-15(12-24)8-16(23)10-19/h2-11H,13H2,1H3
Standard InChI Key ILFXWHOEAWYPPH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)OCC3=NC4=CC=CC=C4S3

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound features a central benzonitrile scaffold substituted at the 3- and 5-positions. The 3-position hosts a phenoxy group further modified with a 2-benzothiazolylmethoxy moiety and a methyl group at the 5-position of the phenoxy ring. The 5-position of the benzonitrile core is substituted with a chlorine atom. This arrangement creates a conjugated system that enhances electronic delocalization, potentially influencing reactivity and intermolecular interactions .

Key Structural Components:

  • Benzonitrile backbone: Provides a rigid aromatic framework with a polar cyano group (-C≡N).

  • Phenoxy bridge: Connects the benzothiazole and benzonitrile moieties, introducing steric bulk and rotational flexibility.

  • 2-Benzothiazolylmethoxy group: A heterocyclic aromatic system containing sulfur and nitrogen, known for its electron-withdrawing properties and bioactivity .

  • Chlorine and methyl substituents: Electron-withdrawing (-Cl) and electron-donating (-CH₃) groups modulate electronic effects across the molecule .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is estimated as C₂₁H₁₅ClN₂O₂S, yielding a molecular weight of 406.88 g/mol . Comparative data for related compounds are provided in Table 1.

Table 1: Structural Analog Comparison

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile C₁₄H₉Cl₂NO₂294.1-Cl, -OCH₃, -C≡N
2-Chloro-5-methylbenzonitrile C₈H₆ClN151.59-Cl, -CH₃, -C≡N
3-Chlorobenzonitrile C₇H₄ClN137.57-Cl, -C≡N
5-Chloro-2-methoxybenzonitrile C₈H₆ClNO167.59-Cl, -OCH₃, -C≡N

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis route for 3-[3-(2-benzothiazolylmethoxy)-5-methylphenoxy]-5-chlorobenzonitrile is documented, analogous benzonitriles are typically synthesized via:

  • Nucleophilic Aromatic Substitution: Chlorine or methoxy groups are introduced using electrophilic agents (e.g., Cl₂, SOCl₂) under controlled conditions .

  • Etherification: Phenolic hydroxyl groups react with alkyl halides or Mitsunobu reagents to form ether linkages, as seen in the attachment of the benzothiazole moiety .

  • Cyanation: Aryl halides are converted to nitriles using metal cyanides (e.g., CuCN) or palladium-catalyzed cyanation .

Reactivity Profile

  • Nitrile Group: Participates in hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions.

  • Benzothiazole Ring: Prone to electrophilic substitution at the 2-position due to electron-deficient character .

  • Chlorine Substituent: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be lipophilic due to aromatic and heterocyclic components, with limited water solubility (<1 mg/mL). Miscible with polar aprotic solvents (e.g., DMF, DMSO) .

  • Stability: The nitrile group may hydrolyze under strongly acidic or basic conditions, while the benzothiazole ring is susceptible to oxidative degradation .

Spectroscopic Data

  • IR Spectroscopy: Characteristic peaks for -C≡N (~2240 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C-O-C (~1250 cm⁻¹) .

  • NMR:

    • ¹H NMR: Multiplets for aromatic protons (δ 6.8–8.2 ppm), singlet for -OCH₃ (δ 3.8 ppm), and -CH₃ (δ 2.3 ppm) .

    • ¹³C NMR: Nitrile carbon at ~118 ppm, quaternary carbons in benzothiazole at ~150 ppm .

Industrial and Research Applications

Agrochemical Development

Chlorinated benzonitriles serve as intermediates in herbicide synthesis. The methyl and benzothiazole groups could enhance soil persistence and target specificity .

Materials Science

Conjugated systems in such molecules are explored for organic semiconductors and light-emitting diodes (OLEDs), where electron-withdrawing groups improve charge transport .

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